N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, a thiophene ring, and a carboxamide group. It also has a fluorophenyl group and a thioether linkage. These features suggest that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine and thiophene rings, the introduction of the fluorophenyl group, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and thiophene rings would give the molecule a certain degree of rigidity, while the fluorophenyl group and the carboxamide group could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis or condensation reactions, while the fluorophenyl group could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Discovery and Drug Development
One significant area of research involves the discovery and development of selective and orally efficacious inhibitors targeting the Met kinase superfamily. Compounds with similar structural features have demonstrated promising preclinical safety profiles and efficacy in tumor stasis in animal models, leading to phase I clinical trials (Schroeder et al., 2009).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of compounds with related structures, highlighting the use of water-mediated synthesis methods. Such approaches aim to enhance the solubility, potency, and selectivity of these compounds for potential therapeutic applications, including anticancer activity (Jayarajan et al., 2019).
Biological Activities
Further studies have explored the antimicrobial, antilipase, and antiurease activities of related compounds. These activities suggest the potential for developing new therapeutic agents targeting various diseases and conditions (Başoğlu et al., 2013).
Antinociceptive Activity
Another area of interest is the investigation into the antinociceptive (pain-relieving) properties of certain compounds, indicating potential applications in pain management (Shipilovskikh et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-13-5-1-2-6-14(13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)15-7-3-11-27-15/h1-3,5-7,9-11H,4,8,12H2,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXIANCCWINDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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